molecular formula C6H13NO2 B1516447 L-Leucine-3,3-D2

L-Leucine-3,3-D2

Numéro de catalogue: B1516447
Poids moléculaire: 133.19 g/mol
Clé InChI: ROHFNLRQFUQHCH-YVKXTFNSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Overview of Leucine Metabolism and its Central Role in Cellular Processes

L-leucine is one of the nine essential amino acids, meaning the human body cannot synthesize it, and it must be obtained from dietary sources such as meat, dairy products, and legumes. bocsci.com It is a branched-chain amino acid (BCAA) and plays a crucial role in protein synthesis, making it vital for muscle growth, repair, and maintenance. bocsci.comnih.gov Leucine acts as a key signaling molecule, activating the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. bocsci.comnih.gov

Beyond its role in building proteins, leucine is also involved in energy production. bocsci.com It can be metabolized into acetyl-CoA and acetoacetate, which are key intermediates in the citric acid cycle, the cell's primary energy-generating pathway. bocsci.com The metabolism of leucine primarily occurs in muscle tissue, where it can be used as an energy source during exercise. rochester.edu The initial step in leucine breakdown is a transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT), which converts leucine into α-ketoisocaproate (KIC). nih.gov

Rationale for Deuteration at the 3,3-Position of L-Leucine in Tracer Applications

The specific placement of deuterium atoms at the 3,3-position of the L-leucine molecule is a deliberate choice based on the known metabolic pathways of this amino acid. The hydrogens at the C-3 position are involved in key enzymatic reactions. Research into the stereochemical course of leucine metabolism has shown that the fate of these hydrogens can provide specific information about the activity of certain enzymes, such as isovaleryl-CoA dehydrogenase. tandfonline.comnih.gov

By placing the deuterium label at the 3,3-position, researchers can track the retention or loss of this label as leucine is converted into its various metabolites. This allows for the detailed investigation of specific enzymatic steps and metabolic fluxes. For example, the stability of the deuterium label at this position through certain reactions makes it an ideal tracer for quantifying the rate of protein synthesis. The distinct mass of L-Leucine-3,3-D2 and its metabolic products can be readily distinguished from their unlabeled counterparts by mass spectrometry, allowing for precise quantification of metabolic rates.

Historical Context and Evolution of Deuterated Leucine Utilization in Research

The use of stable isotopes as tracers in biological research dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the 1930s. chempep.com They utilized deuterium to study the dynamic state of body constituents, fundamentally changing the understanding of metabolism from a static to a highly dynamic process. Early studies demonstrated the incorporation of deuterated amino acids into proteins, laying the groundwork for modern metabolic research.

The application of deuterated leucine as a tracer has evolved with advancements in analytical technology, particularly mass spectrometry. nih.gov Initially, the use of radioactive tracers was more common due to the technical challenges of detecting the small mass differences of stable isotopes. However, the development of high-resolution mass spectrometers has made the use of stable isotopes like deuterated leucine more accessible and widespread. nih.gov This has led to the development of sophisticated techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which uses labeled amino acids to compare protein abundance between different cell populations. The ability to synthesize specifically labeled molecules like this compound has further refined these approaches, allowing for more targeted and detailed investigations of metabolic pathways. tandfonline.com

Unlocking Synthetic Pathways to this compound

The site-specific incorporation of deuterium into bioactive molecules offers a powerful tool for investigating metabolic pathways, enhancing pharmacokinetic profiles of drugs, and providing internal standards for mass spectrometry. nih.govsigmaaldrich.com this compound, a deuterated isotopologue of the essential amino acid L-leucine, is a compound of significant interest. This article delves into the synthetic methodologies and isotopic labeling strategies for producing this compound, focusing on both chemical and biocatalytic approaches.

Propriétés

Formule moléculaire

C6H13NO2

Poids moléculaire

133.19 g/mol

Nom IUPAC

(2S)-2-amino-3,3-dideuterio-4-methylpentanoic acid

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i3D2

Clé InChI

ROHFNLRQFUQHCH-YVKXTFNSSA-N

SMILES isomérique

[2H]C([2H])([C@@H](C(=O)O)N)C(C)C

SMILES canonique

CC(C)CC(C(=O)O)N

Séquence

L

Origine du produit

United States

Advanced Analytical Methodologies for L-leucine-3,3-d2 and Its Metabolites

Mass Spectrometry-Based Techniques for Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of stable isotope-labeled compounds like L-Leucine-3,3-D2. lumiprobe.comchempep.com Its ability to differentiate molecules based on their mass-to-charge ratio makes it ideal for distinguishing between the deuterated tracer and its naturally occurring, non-labeled counterparts. Various MS-based methodologies have been developed and refined to enhance the detection and quantification of this compound and its metabolites in diverse biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Studies

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. acs.org For non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility, making them suitable for GC analysis. mdpi.com This process involves chemically modifying the amino acids into more volatile forms. mdpi.com

In metabolic studies involving this compound, GC-MS is employed to determine the enrichment of the deuterated tracer in biological samples, such as plasma. nih.gov A common approach involves the use of a second, different stable isotope of leucine as an internal standard to ensure accurate quantification. nih.gov For instance, a study might use a primed-dose constant infusion of [6,6,6-2H3]leucine in vivo, with DL-[2H7]leucine added to the plasma sample as an internal standard during analysis. nih.gov By using selected ion monitoring (SIM), the mass spectrometer can simultaneously determine the plasma leucine concentration and the mole percent enrichment of the infused deuterated leucine. nih.gov This methodology has been shown to provide results nearly identical to those obtained with radiolabeled tracers like L-[U-14C]leucine, demonstrating its reliability for studying leucine metabolism in both humans and animals. nih.gov

The sensitivity of GC-MS allows for the detection of low levels of isotopic enrichment, which is crucial when using tracer doses of stable isotope-labeled compounds in biomedical research. tandfonline.comphysiology.org Different GC-MS instruments, including low-resolution quadrupole and time-of-flight systems, as well as high-resolution quadrupole time-of-flight (QTOF) instruments, have been successfully used for stable isotope tracing studies of amino acids and other metabolites. acs.org

Table 1: GC-MS Parameters for Deuterated Alanine Analysis

ParameterValue
Column DB-17MS 30 m, 0.25 mm, 0.25 µm
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) 60 (deuterated), 58 (non-deuterated)
Derivatization Pentafluorobenzyl bromide
Monitored Ions (m/z) for Alanine 448 (M+0), 449 (M+1), 450 (M+2)
Data derived from a standardized approach for measuring deuterium enrichment in amino acids. physiology.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Isotopic Tracing

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and high-throughput platform for the analysis of this compound and its metabolites directly from biological fluids with minimal sample preparation. chempep.comresearchgate.net Unlike GC-MS, LC-MS/MS can analyze non-volatile compounds in their native form, often eliminating the need for derivatization. thermofisher.com This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In isotopic tracing studies, LC-MS/MS is used to quantify the incorporation of stable isotopes into proteins and metabolites. thermofisher.com The use of stable isotope-labeled internal standards, such as other deuterated or 13C-labeled amino acids, is crucial for accurate quantification, as they co-elute with the analyte of interest and experience similar matrix effects and ionization suppression. nih.gov Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS, where specific precursor-to-product ion transitions for both the labeled and unlabeled analytes are monitored, providing exceptional specificity and sensitivity. researchgate.net This allows for the chromatographic resolution of isomers like leucine and isoleucine, which is critical for accurate metabolic studies. researchgate.net

Recent advancements in LC-MS/MS methods have enabled the rapid screening of metabolic phenotypes by measuring a wide range of amino acids and related compounds in a single, short analysis. researchgate.net These methods are essential for large-scale metabolomic studies and for investigating the metabolic fate of this compound.

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Tracer Analysis

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. cambridge.orgpnas.org This technique is significantly more precise than conventional GC-MS or LC-MS, capable of detecting very small changes in isotopic abundance. cambridge.org IRMS instruments are specifically designed for the analysis of light stable isotopes like 2H, 13C, and 15N. cambridge.org

When coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), this technique allows for compound-specific isotope analysis. thermofisher.comcambridge.org In the context of this compound research, GC-C-IRMS would involve the separation of leucine from other amino acids in a sample, followed by combustion of the leucine to a gas (e.g., H2 gas for deuterium analysis). The resulting gas is then introduced into the IRMS to determine the precise deuterium enrichment. cambridge.org This high precision is particularly valuable in studies where very low levels of the tracer are used or when subtle changes in metabolism are being investigated. tandfonline.com

While extremely precise, the sample throughput of traditional dual-inlet IRMS can be low. However, the development of continuous-flow IRMS (CF-IRMS) techniques has significantly improved sample throughput, making it more applicable to clinical research and other studies with large numbers of samples. cambridge.org

Table 2: Comparison of Mass Spectrometry Techniques for Isotope Analysis

TechniquePrecision (atom %)Sample SizeThroughputDerivatization Required
GC-MS (SIM) ± 0.05≈ 1 nmolHighYes
GC-C-IRMS 0.02 - 0.04LowHighYes
Offline IRMS 0.002HighLowNo
Minimum working enrichment for 1-13C-labeled tracers. Data compiled from studies on stable isotope tracer analysis. cambridge.org

Electron Activated Dissociation (EAD) for Isomeric Differentiation

A significant challenge in the mass spectrometric analysis of leucine is its isomeric nature with isoleucine, as they have the exact same mass. sciex.com Traditional low-energy collision-induced dissociation (CID) methods often fail to produce fragment ions that can distinguish between these two isomers. sciex.com Electron Activated Dissociation (EAD) is an advanced fragmentation technique that overcomes this limitation. sciex.comtheanalyticalscientist.com

EAD utilizes the capture of low-energy electrons to induce fragmentation of precursor ions, producing different types of fragment ions (c- and z-ions) compared to the b- and y-ions typically generated by CID. sciex.com This alternative fragmentation pathway provides complementary structural information. For the differentiation of leucine and isoleucine, EAD generates a secondary fragment ion, the w-ion, which results from further fragmentation of the z-ion. sciex.com The mass of this w-ion is different for leucine and isoleucine due to the different structures of their side chains. Specifically, the z-ion of leucine loses a fragment of 43 Da from its side chain, while the z-ion of isoleucine loses a fragment of 29 Da. sciex.com This allows for the unambiguous identification of leucine, and by extension this compound, even when it co-elutes with isoleucine. sciex.comtheanalyticalscientist.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. cymitquimica.comcymitquimica.com For isotopically labeled compounds like this compound, NMR is invaluable for confirming the position and extent of deuterium incorporation. cymitquimica.comnmr-bio.com Both proton (1H) and deuterium (2H) NMR can be utilized, with 2H NMR being particularly useful for directly observing the deuterated sites. sigmaaldrich.com

The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic spectrum that acts as a molecular fingerprint. In the case of this compound, the replacement of protons with deuterons at the C3 position leads to distinct changes in the NMR spectrum compared to the unlabeled molecule. These changes can be used to verify the isotopic labeling and assess the purity of the compound. researchgate.net Furthermore, advanced NMR techniques can be employed to study the metabolic fate of this compound by observing the appearance of deuterium signals in its various metabolites. nmr-bio.com

Quantitative NMR for Deuterium Content and Positional Enrichment

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and isotopic enrichment of a sample. rug.nl For this compound, 2H NMR can be used to directly quantify the deuterium content at the C3 position. sigmaaldrich.com By comparing the integral of the deuterium signal to that of a known internal standard, the absolute amount of the deuterated compound can be determined. rug.nl

This technique is particularly advantageous because it provides site-specific information, confirming that the deuterium is indeed located at the intended 3,3-positions. rug.nl This is crucial for ensuring the integrity of the tracer and the validity of the metabolic data obtained using it. The precision of qNMR for determining deuterium abundance has been explored extensively, with methods like the ERETIC (Electronic REference To access In vivo Concentrations) method being developed to improve accuracy and reduce measurement time. acs.org

Furthermore, deuterium-induced isotope shifts on neighboring 13C nuclei can be utilized in 13C NMR to quantify the degree of deuteration at specific sites, offering another powerful tool for characterizing non-specifically or randomly deuterated molecules. nih.gov

Application in Protein NMR Spectroscopy for Structural and Dynamic Studies

The strategic incorporation of stable isotopes, such as deuterium, into proteins is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the study of large and complex biomolecular systems. portlandpress.comunl.pt this compound, a specific isotopologue of leucine, serves as a powerful probe for elucidating protein structure and dynamics. The primary advantage of deuteration is the reduction of the protein's proton density. portlandpress.com This substitution of protons with deuterium atoms, which have a much smaller gyromagnetic ratio, significantly mitigates dipolar relaxation pathways, the main cause of signal broadening in proteins larger than 20-25 kDa. portlandpress.comd-nb.info Consequently, NMR signals are sharpened, enabling the study of high-molecular-weight proteins and protein complexes that would otherwise be intractable by solution-state NMR. unl.ptnih.gov

When this compound is incorporated into a protein, the deuterons at the Cγ position simplify the complex network of proton-proton interactions within the leucine side chain. This simplification is critical for resolving spectral overlap and facilitates the unambiguous assignment of NMR resonances. nih.govtandfonline.com Deuterium-labeled amino acids are essential for trace experiments and have gained importance in facilitating the elucidation of 3-D protein structures. tandfonline.com Leucine residues are often located in the hydrophobic core of proteins, playing a crucial role in maintaining the three-dimensional fold through hydrophobic interactions. tandfonline.com By using specifically labeled leucine, such as this compound, researchers can probe the conformation and mobility of these critical side chains. nih.govresearchgate.net

Furthermore, studying the dynamics of methyl groups in proteins provides unique insights into functional mechanisms. oup.com While this compound involves deuteration at the gamma carbon, related labeling schemes often target the terminal methyl groups. The principles, however, remain the same: reducing proton-mediated relaxation enhances spectral quality. nih.gov These approaches allow for the measurement of side-chain dynamics over a wide range of timescales, from fast (picosecond-nanosecond) fluctuations to slower (microsecond-millisecond) conformational exchanges, which are often linked to enzyme catalysis, ligand binding, and allosteric regulation. d-nb.infooup.com

Table 1: Advantages of this compound Incorporation in Protein NMR Studies
AdvantageBiophysical PrincipleApplication in Protein StudiesReference
Spectral SimplificationSubstitution of ¹H with ²H at the Cγ position removes corresponding proton signals and simplifies spin-spin coupling networks.Reduces spectral crowding, aiding in the unambiguous assignment of leucine side-chain resonances. nih.govtandfonline.com
Reduced Signal BroadeningDeuterium's smaller gyromagnetic ratio minimizes ¹H-¹H dipolar relaxation, leading to narrower linewidths (longer T2 relaxation times).Enables high-resolution structural and dynamic analysis of large proteins and protein complexes (>25 kDa). portlandpress.comunl.pt
Probing Hydrophobic CoresLeucine is frequently found in the hydrophobic interior of proteins, critical for folding and stability.Allows detailed investigation of the structure, conformation, and mobility of protein cores. tandfonline.com
Dynamic StudiesChanges in NMR parameters (e.g., relaxation rates) of the labeled site report on motions across ps-ms timescales.Characterization of side-chain flexibility, conformational exchange, and dynamics related to protein function (e.g., catalysis, binding). d-nb.infonih.govoup.com

Chromatographic Separation Techniques for this compound and Derivatives

Chromatographic methods are indispensable for the analysis, purification, and isolation of amino acids and their isotopically labeled analogues, including this compound. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for high-resolution separation of complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical and enantiomeric purity of this compound and for its isolation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for amino acid analysis. hplc.eu In this method, a nonpolar stationary phase (typically silica-based C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic acid or trifluoroacetic acid (TFA). hplc.eursc.org

The separation is based on the hydrophobic character of the analytes; however, underivatized amino acids are highly polar and often exhibit poor retention on traditional C18 columns. jocpr.com Therefore, methods using hydrophilic interaction liquid chromatography (HILIC) have been developed, where a polar stationary phase is used with a largely organic mobile phase, providing better retention for polar compounds like amino acids. jocpr.comsigmaaldrich.com For purity analysis, the sample containing this compound is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the target compound and any impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks. For isolation, a preparative or semi-preparative column is used to collect the fraction containing the purified this compound as it elutes from the system. Chiral HPLC, using a chiral stationary phase, is specifically required to separate L-leucine from its D-enantiomer, ensuring high enantiomeric purity. d-nb.infonih.gov

Table 2: Example HPLC Conditions for Amino Acid Analysis
ParameterCondition 1 (Reversed-Phase)Condition 2 (HILIC)Reference
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)Silica or Amide (e.g., 2.1 x 100 mm, 2.6 µm) hplc.eunih.gov
Mobile Phase A0.1% Formic Acid in Water10 mM Ammonium Formate in Water rsc.orgnih.gov
Mobile Phase BAcetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid rsc.orgnih.gov
Elution ModeGradientIsocratic or Gradient rsc.orgjocpr.com
Flow Rate~1.0 mL/min (analytical)~0.3 mL/min (analytical) hplc.eursc.org
DetectionUV (205-220 nm) or Mass SpectrometryUV or Mass Spectrometry d-nb.infonih.gov

For the comprehensive profiling of this compound and its metabolites in complex biological matrices, the coupling of chromatography with mass spectrometry (MS) is the state-of-the-art approach. thermofisher.comlcms.cz Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide unparalleled sensitivity and selectivity for detecting and quantifying low-abundance molecules. mdpi.commetwarebio.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually via UPLC (Ultra-Performance Liquid Chromatography) or HPLC. rsc.org This step separates this compound and its various metabolites from thousands of other compounds in the sample. nih.gov As each compound elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. The MS instrument then separates the ions based on their mass-to-charge ratio (m/z), allowing for precise identification. thermofisher.com

A key application of this compound in this context is its use as an internal standard for the accurate quantification of its non-labeled counterpart, L-leucine, and its metabolites. foodandnutritionjournal.orgshimadzu.com Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects, correcting for matrix effects and variations during sample preparation and analysis. oup.com However, it is easily distinguished by the mass spectrometer due to the mass difference imparted by the deuterium atoms. mdpi.comnih.gov This stable isotope dilution analysis is the gold standard for quantitative metabolomics, enabling the precise tracking of metabolic pathways and the determination of metabolite concentrations in various biological states. foodandnutritionjournal.orgresearchgate.net

Table 3: Common Parameters for LC-MS/MS Metabolite Profiling
ParameterTypical SettingPurposeReference
ChromatographyUPLC/HPLC with C18 or HILIC columnSeparates metabolites based on polarity prior to MS detection. rsc.orgnih.gov
Ionization SourceElectrospray Ionization (ESI) in positive and/or negative modeGenerates charged ions from eluting analytes for MS analysis. rsc.orgthermofisher.com
Mass AnalyzerTriple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap, QTOF)Selects and detects ions based on mass-to-charge ratio. QqQ for targeted quantification (MRM), HRAM for untargeted profiling. thermofisher.comlcms.cz
Detection ModeMultiple Reaction Monitoring (MRM) or Full ScanMRM provides high sensitivity and specificity for pre-selected analytes. Full scan acquires data for all ions in a mass range. thermofisher.commdpi.comresearchgate.net
Internal StandardStable isotope-labeled compounds (e.g., this compound)Enables accurate quantification by correcting for matrix effects and analytical variability. foodandnutritionjournal.orgshimadzu.comoup.com

Applications of L-leucine-3,3-d2 in Metabolic Flux Analysis and Pathway Elucidation

Measurement of Protein Synthesis and Degradation Rates in Research Models

L-Leucine-3,3-D2 is instrumental in quantifying the rates of protein synthesis and breakdown, fundamental processes that determine net protein balance in tissues. caymanchem.comnih.gov The incorporation of this labeled leucine into newly synthesized proteins and its release from the breakdown of existing proteins can be precisely measured using mass spectrometry.

Pulse-Chase Labeling Experiments

Pulse-chase analysis is a classic technique used to follow the metabolic fate of a molecule over time. conductscience.comwikipedia.org In this method, cells or organisms are first exposed to a "pulse" of this compound, allowing for its incorporation into newly synthesized proteins. conductscience.com This is followed by a "chase" with an excess of unlabeled leucine, which prevents further incorporation of the labeled amino acid. conductscience.comwikipedia.org By tracking the amount of this compound in proteins at different time points during the chase, researchers can determine the rates of both protein synthesis and degradation. conductscience.com

While the foundational principles of pulse-chase have been established for decades, its application with stable isotopes like this compound has refined the approach. ubc.canih.gov Techniques analogous to traditional radioactive methods, such as SUnSET (SUrface SEnsing of Translation), which uses puromycin to tag nascent polypeptide chains, can be complemented by stable isotope labeling to provide quantitative data on protein synthesis rates. nih.govnih.gov Similarly, methods for studying protein degradation, sometimes referred to by acronyms like PREDATOR (not to be confused with the computational tool of the same name), can utilize the release of labeled amino acids like this compound from pre-labeled proteins to quantify breakdown rates. biorxiv.orgnih.govibcp.fr

Continuous Infusion Protocols for Steady-State Tracer Studies

Continuous infusion of this compound is a widely used method to achieve a metabolic steady state, where the rate of tracer appearance equals its rate of disappearance. frontiersin.orgnih.gov This approach allows for the calculation of whole-body and tissue-specific protein turnover rates. frontiersin.orgnih.gov By maintaining a constant enrichment of this compound in the plasma amino acid pool, researchers can accurately measure its incorporation into proteins over a defined period. nih.gov This technique is particularly valuable for in vivo studies in humans and animal models, providing a dynamic picture of protein metabolism under various physiological and pathological conditions. nih.govnih.gov The use of a primed, continuous infusion, where an initial bolus of the tracer is given, helps to rapidly achieve isotopic steady state, reducing the duration of the experiment. nih.govnih.gov

Application in in vitro Cellular Systems (e.g., mammalian cells, microbial cultures)

This compound is extensively used in in vitro models, such as mammalian cell cultures and microbial cultures, to investigate the regulation of protein metabolism at the cellular level. chemimpex.comnih.gov In these controlled environments, researchers can manipulate experimental conditions to study the effects of various stimuli, such as nutrients or growth factors, on protein synthesis and degradation. For instance, studies have used labeled leucine to demonstrate how amino acid availability directly impacts protein synthesis rates in cultured cells. The ability to precisely control the isotopic enrichment of the culture medium makes these systems ideal for detailed mechanistic studies. physiology.org

Table 1: Representative in vitro studies using labeled leucine to measure protein synthesis.

Cell TypeExperimental ConditionKey Finding
Human Diploid Cells (MRC-5)Comparison of pre-confluent and post-confluent culturesReduced amino acid uptake in crowded cultures limited protein synthesis.
HeLa CellsIncubation in deuterated amino acid mediumOptimized deuteration medium enhanced the signal for imaging newly synthesized proteins. nih.gov
Mammalian Cells (general)Pulsed stable isotope labeling (pSILAC)Allows for quantitative measurement of newly synthesized proteins. researchgate.net

Application in in vivo Non-Human Animal Models for Basic Biological Research

Non-human animal models are crucial for understanding the integrated physiological regulation of protein metabolism, and this compound is a key tool in this research. frontiersin.orgresearchgate.net Studies in rodents, for example, have used deuterated leucine to investigate how factors like diet and exercise influence muscle protein synthesis. caymanchem.comnih.gov These in vivo experiments allow for the examination of inter-organ metabolism and the systemic effects of various interventions. frontiersin.org The data obtained from animal models provide a foundation for understanding human physiology and disease. plos.org

Table 2: Examples of in vivo animal studies utilizing labeled leucine.

Animal ModelInterventionMeasured Outcome
RatsFood deprivation followed by leucine administrationLeucine stimulated protein synthesis in skeletal muscle and other tissues. caymanchem.comnih.gov
RatsLow-protein diet with or without leucine supplementationLeucine supplementation increased muscle mass and protein synthesis rates. frontiersin.org
Obese Zucker RatsComparison with lean counterpartsRevealed alterations in leucine turnover and protein synthesis associated with obesity. plos.org

Tracing Leucine Catabolism and Anabolism Pathways

Beyond its role in protein turnover, this compound is also used to trace the metabolic pathways of leucine itself, including its breakdown (catabolism) and its use in the synthesis of other molecules (anabolism). caymanchem.com

Investigation of Branched-Chain Amino Acid Transaminase (BCAT) Activity

The initial and reversible step in the catabolism of leucine is its transamination to α-ketoisocaproate (KIC), a reaction catalyzed by branched-chain amino acid transaminases (BCATs). uniprot.orguniprot.org By administering this compound and measuring the appearance of its deuterated KIC counterpart, researchers can assess the in vivo activity of BCAT enzymes. nih.gov This is critical for understanding the regulation of BCAA metabolism, as BCATs play a key role in controlling the flux of these essential amino acids towards either protein synthesis or oxidative disposal. nih.govplos.org Investigating BCAT activity is relevant in various metabolic contexts, from normal physiology to diseases where BCAA metabolism is altered. nih.govnih.gov

Elucidation of Branched-Chain Keto Acid Dehydrogenase (BCKDH) Flux

The catabolism of all three BCAAs (leucine, isoleucine, and valine) is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), producing their respective branched-chain keto acids (BCKAs). illinois.edufrontiersin.org For leucine, this product is α-ketoisocaproate (KIC). frontiersin.orgscielo.br The subsequent, irreversible step is the oxidative decarboxylation of these BCKAs, a rate-limiting reaction catalyzed by the mitochondrial branched-chain keto acid dehydrogenase (BCKDH) enzyme complex. illinois.edufrontiersin.org

L-leucine and its metabolite KIC are key regulators of the BCKDH complex. illinois.eduscielo.br High levels of leucine can stimulate the activity of BCKDH, thereby promoting the degradation of all three BCAAs. scielo.brplos.org This phenomenon, sometimes called the "leucine paradox," means that an excess of dietary leucine can lead to the depletion of valine and isoleucine. scielo.br The activity of the BCKDH complex varies significantly between tissues. plos.org

By introducing this compound into a biological system, researchers can precisely measure the rate of its conversion to the deuterated KIC analog and subsequent products. This allows for the quantification of the metabolic flux through the BCKDH-catalyzed step under various physiological or pathological conditions. While many studies have used other isotopes like 14C-leucine to measure this flux, this compound provides a stable, non-radioactive alternative for modern mass spectrometry-based metabolic flux analysis (MFA). nih.govcreative-proteomics.com

Table 1. Tissue-Specific Regulation of BCKDH Activity by High Leucine Diets in a Pig Model. plos.org
TissueBasal BCKDH Activity (Control Diet)Change in BCKDH Activity (4x Leucine Diet)Statistical Significance (P-value)
BrainModerate2.5-fold Increase< 0.05
LiverHigh1.8-fold Increase< 0.05
Cardiac MuscleModerate-High1.7-fold Increase< 0.05
Skeletal MuscleLowNo Significant ChangeN/A
Adipose TissueVery LowNo Significant ChangeN/A

Contributions to Central Carbon Metabolism (e.g., Krebs Cycle)

Central carbon metabolism, which includes the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), is the primary means by which cells generate energy and biosynthetic precursors. wikipedia.org Leucine is classified as an exclusively ketogenic amino acid, meaning its carbon skeleton is catabolized to acetyl-CoA. biocrates.comwikipedia.org Following its irreversible degradation by the BCKDH complex, the resulting isovaleryl-CoA is further processed through a series of reactions to yield acetyl-CoA. wikipedia.org This acetyl-CoA can then enter the Krebs cycle by condensing with oxaloacetate to form citrate, contributing to the cellular energy pool through the production of NADH and FADH2. wikipedia.orgbiocrates.com

Using this compound as a tracer enables researchers to follow the path of the deuterium-labeled carbon skeleton of leucine into the Krebs cycle. By measuring the incorporation of deuterium into Krebs cycle intermediates such as citrate, α-ketoglutarate, and malate, it is possible to quantify the contribution of leucine oxidation to the total energy expenditure of the cell. biocrates.comnih.gov This type of stable isotope tracing is fundamental to metabolic flux analysis, which aims to map the flow of metabolites through the entire metabolic network. creative-proteomics.comucdavis.edu In studies of drug-resistant bacteria, for example, it has been shown that exogenous L-leucine can stimulate the TCA cycle, increasing intracellular ATP and reactive oxygen species levels. nih.gov

Characterization of Amino Acid Transport and Intracellular Pool Dynamics

Analysis of L-Leucine Transporter Activity in Cell Models

The transport of L-leucine across cell membranes is a critical step that governs its availability for protein synthesis, energy production, and cell signaling. This transport is mediated by several families of amino acid transporters, most notably the L-type amino acid transporters (LATs). nih.gov The LAT1 transporter (encoded by the SLC7A5 gene), which forms a heterodimer with CD98 (SLC3A2), is a primary transporter of large neutral amino acids, including leucine, and is highly expressed in tissues like the brain and in many cancer cells. nih.govcore.ac.uk Other transporters like LAT2, LAT3, and the sodium-dependent system B0 also contribute to leucine uptake. nih.govuniprot.org

To characterize the activity of these transporters, researchers perform uptake assays using labeled leucine. This compound is an ideal tracer for these studies, allowing for the measurement of transport kinetics (Vmax and Km) and the study of competitive inhibition by other amino acids or drug-like molecules. core.ac.uk For example, studies using radiolabeled leucine in human bladder carcinoma cells (T24), which highly express LAT1, have detailed the kinetic properties of this transporter. core.ac.uk Such experiments are crucial for understanding nutrient uptake in cancer and for designing drugs that can exploit these transporters for targeted delivery.

Table 2. Kinetic Parameters of L-Leucine Transport in T24 Human Bladder Carcinoma Cells (Mediated Primarily by LAT1). core.ac.uk
ParameterValueDescription
Km (Michaelis Constant)100.5 µMThe concentration of L-leucine at which the transport rate is half of its maximum.
Vmax (Maximum Velocity)23,878 pmol/mg protein/minThe maximum rate of L-leucine uptake when the transporter is saturated.

Intracellular this compound Pool Enrichment Determination

For accurate calculation of metabolic rates, such as muscle protein synthesis, it is essential to determine the isotopic enrichment of the true precursor pool, which is the intracellular pool of free amino acids. nih.gov Relying on plasma enrichment can be misleading because there is often a significant gradient between the concentration and isotopic enrichment of amino acids in the blood and inside the cell.

Determining the intracellular enrichment of this compound involves several key steps. The process typically requires obtaining a tissue sample, such as a muscle biopsy. nih.govphysiology.org The sample is then processed to separate the intracellular free amino acids from the much larger pool of amino acids bound in proteins. This is a critical step to avoid artificially diluting the tracer enrichment. The isotopic enrichment of the purified intracellular this compound is then precisely measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This intracellular enrichment value (tracer/tracee ratio) is then used in kinetic models to calculate metabolic fluxes with greater accuracy. physiology.org

Table 3. Generalized Procedure for Determining Intracellular this compound Enrichment from Muscle Biopsies. nih.govphysiology.org
StepDescriptionPurpose
1. Tissue BiopsyA small sample of tissue (e.g., vastus lateralis muscle) is obtained and immediately frozen in liquid nitrogen.To halt all metabolic activity and preserve the in vivo state of metabolites.
2. Homogenization & PrecipitationThe frozen tissue is weighed, homogenized in an acid (e.g., perchloric or sulfosalicylic acid), and centrifuged.To break open the cells and precipitate the large protein fraction, leaving free amino acids in the supernatant.
3. Supernatant PurificationThe supernatant containing the free intracellular amino acids is collected and purified, often using cation exchange chromatography.To isolate the amino acid fraction from other cellular components that could interfere with analysis.
4. DerivatizationThe purified amino acids are chemically modified (e.g., t-BDMS derivatization) to make them volatile for GC-MS analysis.To improve chromatographic separation and mass spectrometric detection.
5. Mass SpectrometryThe sample is analyzed by GC-MS or LC-MS/MS to measure the ratio of this compound (tracer) to unlabeled L-Leucine (tracee).To quantify the isotopic enrichment of the intracellular precursor pool.

Exploration of Specific Metabolic Pathways under Experimental Conditions

Nutrient Sensing Pathways (e.g., mTOR Signaling) in Cellular and Animal Models

Beyond its role as a building block for proteins, L-leucine is a potent signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1). medchemexpress.comnih.govnih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, responding to cues like growth factors, energy status, and amino acid availability. nih.govelifesciences.org Leucine-induced activation of mTORC1 stimulates protein synthesis by phosphorylating key downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov

This compound is used in this context to trace the uptake and metabolic fate of leucine while simultaneously monitoring the activation state of the mTOR pathway. medchemexpress.comglpbio.com This allows researchers to link the transport of leucine into the cell and its intracellular concentration directly to the phosphorylation status of mTORC1 targets. Such studies are critical for understanding how cells sense nutrient availability and for investigating diseases where this pathway is dysregulated, such as cancer and metabolic disorders. For instance, research has shown that leucine can modulate the polarization of macrophages—a key immune cell function—through the mTORC1 signaling pathway, highlighting a link between nutrient metabolism and immune response. elifesciences.org

Table 4. Research Findings on L-Leucine's Role in Regulating Macrophage Polarization via mTORC1. elifesciences.org
Experimental ModelConditionKey FindingImplication
LPS-treated mice (in vivo)Leucine administrationDecreased mortality and reduced serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).Leucine ameliorates cytokine storm syndrome.
Bone marrow-derived macrophages (in vitro)LPS stimulation + LeucineInhibited LPS-driven M1 (pro-inflammatory) polarization and promoted M2 (anti-inflammatory) polarization.Leucine directly shifts macrophage function towards an anti-inflammatory state.
Bone marrow-derived macrophages (in vitro)Leucine treatmentActivated the mTORC1 pathway, which synergized with IL-4 to enhance the expression of the M2 marker Arg1.The mechanism involves leucine acting through the mTORC1/LXRα/Arg1 signaling axis.

Energy Metabolism and Mitochondrial Function Studies

This compound, a stable isotope-labeled form of the essential branched-chain amino acid L-leucine, serves as a powerful tracer in metabolic research, particularly in studies focused on energy metabolism and mitochondrial function. medchemexpress.com Its use allows for the detailed tracking of leucine's metabolic fate, providing insights into complex cellular processes.

The catabolism of L-leucine is intricately linked to mitochondrial energy production. Following its transamination to α-ketoisocaproate (α-KIC), it is further metabolized within the mitochondria, ultimately forming acetyl-CoA and acetoacetate, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov The TCA cycle is a central metabolic hub that generates reducing equivalents (NADH and FADH2) for the electron transport chain, driving the production of ATP, the cell's primary energy currency. nih.gov

The use of deuterated leucine, such as this compound, enables researchers to trace the contribution of leucine's carbon skeleton to these fundamental energy-producing pathways. biorxiv.org By measuring the incorporation of the deuterium label into downstream metabolites of the TCA cycle and other related pathways, scientists can quantify the flux of leucine through these networks. vanderbilt.edu

Research Findings:

Studies utilizing leucine and its labeled counterparts have revealed its significant role in modulating mitochondrial biogenesis and function. mdpi.comresearchgate.netcaldic.com Research has shown that leucine can stimulate the expression of genes involved in mitochondrial biogenesis, such as PGC-1α, and increase mitochondrial content and oxygen consumption in cells like C2C12 myotubes. nih.govnih.gov

For instance, one study demonstrated that leucine treatment in C2C12 myotubes led to a significant increase in mitochondrial content and the expression of mitochondrial biogenesis-related genes. nih.gov Another study highlighted that leucine supplementation could enhance mitochondrial respiration. nih.gov The ability to trace the metabolic fate of this compound provides a direct method to investigate how leucine contributes to and influences these mitochondrial processes under various physiological and pathological conditions.

The data from such tracer studies can be used to construct detailed metabolic flux maps, offering a quantitative understanding of how cells utilize leucine for energy. vanderbilt.edu This is particularly valuable in studying diseases characterized by altered energy metabolism, such as metabolic syndrome and certain cancers.

Below are tables summarizing key findings from studies investigating the effects of leucine on mitochondrial function.

Table 1: Effect of Leucine on Mitochondrial Respiration in C2C12 Myotubes

Treatment GroupBasal Mitochondrial Respiration (fold change)ATP Production (fold change)Spare Respiration Capacity (fold change)
Control1.001.001.00
Leucine (0.5 mM)1.401.571.46

Source: Adapted from a study on the effects of leucine and its metabolites on mitochondrial function. aging-us.com

Table 2: Impact of Leucine on Mitochondrial Gene Expression in C2C12 Myotubes

GeneFold Change with Leucine Treatment
PGC-1αIncreased
SIRT1Increased
NRF-1Increased
COXIncreased
UCP3Increased

Source: Adapted from research on leucine's modulation of mitochondrial mass and oxygen consumption. nih.gov

These findings underscore the importance of L-leucine in energy metabolism and highlight the utility of this compound as a tool to unravel the intricate details of mitochondrial function.

L-leucine-3,3-d2 in Studies of Protein Dynamics and Turnover Mechanisms

Assessment of Tissue-Specific Protein Turnover Rates in Non-Human Models

The use of L-Leucine-3,3-D2 and other labeled leucine variants has been fundamental in determining the fractional synthesis rates (FSR) of proteins in various tissues of non-human models, such as rodents. These studies provide crucial insights into the baseline metabolic rates of different organs and how they respond to various stimuli. By administering the labeled leucine and subsequently analyzing its incorporation into tissue proteins over time using mass spectrometry, researchers can calculate the rate at which new proteins are being synthesized.

For instance, research in rodents has established that different tissues exhibit markedly different protein turnover rates. A mechanistic model for a 26-g mouse, developed based on literature data, illustrates these differences by categorizing protein pools into fast, medium, and slow turnover rates. nih.gov This model highlights the heterogeneity of protein metabolism across the body, with visceral organs like the liver having a much faster turnover compared to structural tissues like skeletal muscle. nih.gov

Studies in rats have shown that oral administration of leucine can stimulate protein synthesis in a variety of tissues, including skeletal muscle, liver, heart, and pancreas. nih.gov This demonstrates the widespread anabolic signaling effect of leucine. The ability to measure these tissue-specific rates with tracers like this compound is critical for understanding the integrated metabolic response of an organism.

Table 1: Theoretical Protein and Amino Acid Pool Sizes and Turnover in a 26-g Mouse Model

This table is based on data from a mechanistic model developed from literature values to illustrate the varied turnover rates in different body pools. nih.gov

Pool DescriptionLeucine Amount (µmol)Half-life (t½)
Protein Pools
Fast Turnover10211.5 hours
Medium Turnover21216.6 hours
Slow Turnover53671.5 hours
Amino Acid Pools
Extracellular1.69N/A
Intracellular5.72N/A
Leucyl-tRNA0.0226N/A

Investigation of Protein Degradation Pathways (e.g., Ubiquitin-Proteasome System, Autophagy)

This compound is instrumental in dissecting the major cellular pathways responsible for protein degradation: the ubiquitin-proteasome system (UPS) and autophagy. These pathways are crucial for cellular quality control, removing damaged or unnecessary proteins. uni-wuerzburg.de The UPS typically degrades short-lived and regulatory proteins by tagging them with ubiquitin for destruction by the proteasome complex. uni-wuerzburg.deresearchgate.net Autophagy involves the engulfment of cellular components, including protein aggregates and entire organelles, by autophagosomes, which then fuse with lysosomes for degradation. uni-wuerzburg.de

Research using leucine analogs helps to differentiate the activity of these pathways. For example, studies in chick skeletal muscle have shown that leucine can suppress myofibrillar proteolysis by down-regulating the expression of ubiquitin and proteasome subunit mRNA. nih.gov This suggests a direct influence of leucine on the UPS. In cachectic tumor-bearing rats, a leucine-rich diet was found to modulate the proteasomal pathway, helping to prevent muscle wasting. nih.gov

Elucidation of Amino Acid Recycling and Reincorporation Mechanisms

When proteins are degraded, the resulting free amino acids can either be oxidized for energy or recycled back into the intracellular pool to be used for the synthesis of new proteins. This compound is a key tool for tracing this recycling process. By tracking the labeled leucine from its initial incorporation into proteins, through its release during proteolysis, and its subsequent reappearance in newly synthesized proteins, scientists can quantify the efficiency of amino acid reutilization. researchgate.net

In the post-absorptive (fasted) state, amino acid recycling is a vital mechanism for maintaining protein balance. It is estimated that in human muscle, approximately 70% of the essential amino acids (EAAs) released from protein breakdown are reincorporated into new proteins. researchgate.net The remaining amino acids are released into circulation for use by other tissues or are oxidized. researchgate.net

Kinetic models based on data from stable isotope tracer studies, including those using leucine isotopes, have been developed to understand these complex dynamics. These models account for the movement of amino acids between the blood, the intracellular free amino acid pool, and protein-bound pools. nih.govnih.gov Such models have demonstrated that the assumption that amino acids from protein degradation are not preferentially recycled for synthesis can be tested and quantified. nih.gov Understanding the efficiency of this recycling pathway is crucial, as enhancing it could be a therapeutic strategy to preserve muscle mass in catabolic conditions.

Dynamics of Specific Protein Synthesis in Response to Physiological Stimuli in Research Settings

A significant application of this compound is in measuring how physiological stimuli, such as exercise or nutritional interventions, affect the synthesis rates of specific proteins or protein subfractions. These studies provide a dynamic view of metabolic adaptation.

For example, resistance exercise is a potent stimulus for muscle protein synthesis. diva-portal.org Studies combining exercise with the administration of labeled amino acids have shown that the anabolic response is significantly enhanced when essential amino acids are available. diva-portal.orgopenaccessjournals.com Leucine, in particular, is recognized as a key trigger for this response, primarily through its activation of the mTOR signaling pathway, which controls the initiation of protein translation. openaccessjournals.comscielo.bropenaccessjournals.com

Research using leucine-enriched supplements has demonstrated a greater muscle protein synthesis response compared to standard supplements, especially after exercise. researchgate.net This highlights leucine's role not just as a building block but as a critical signaling molecule. In non-human models, oral leucine administration has been shown to restore protein synthesis in skeletal muscle after periods of food restriction, an effect mediated by the mTOR pathway. scielo.br By using this compound, researchers can precisely quantify the increase in the synthesis of specific protein types, such as myofibrillar proteins (responsible for contraction) or mitochondrial proteins (responsible for energy production), in response to these stimuli.

Table 2: Effect of Leucine Supplementation on Protein Metabolism Markers in Research Models

This table synthesizes findings from various studies to illustrate the impact of leucine on protein metabolism.

Model / ConditionStimulus / InterventionObserved EffectKey Pathway ImplicatedReference
Cultured Chick MyotubesLeucine SupplementationSuppressed myofibrillar proteolysis; Decreased ubiquitin mRNAUbiquitin-Proteasome System nih.gov
Rats with Food RestrictionOral LeucineRestored muscle protein synthesismTOR Signaling scielo.br
Immobilized RatsLeucine SupplementationCounteracted the increase in ubiquitinated proteinsPI3K/AKT Pathway plos.org
Human SubjectsLeucine-Enriched EAA Supplementation Post-Exercise33% greater muscle protein synthesis vs. standard EAAmTORC1 Signaling researchgate.net
Tumour-Bearing RatsLeucine-Rich DietImproved muscle mass; Modulated proteasome subunitsUbiquitin-Proteasome System nih.gov

Mechanistic Insights from L-leucine-3,3-d2 in Enzyme Kinetics and Molecular Interactions

Substrate Specificity and Kinetic Studies of Leucine-Metabolizing Enzymes

The introduction of deuterium at the C-3 position of leucine allows for precise investigations into the substrate specificity and kinetic properties of enzymes involved in its metabolism. nih.gov Leucine-metabolizing enzymes, such as Leucine Dehydrogenase (LeuDH) and Branched-Chain Amino Acid Transaminase (BCAT), are central to amino acid catabolism. nih.govwikipedia.org LeuDH, for example, catalyzes the reversible oxidative deamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate (α-KIC). nih.gov

By comparing the kinetic parameters (Kₘ and kcat) for the natural substrate (L-leucine) versus the deuterated analog (L-Leucine-3,3-D2), researchers can quantify how modifications at a specific position affect enzyme binding and catalytic efficiency. libretexts.org The specificity constant (kcat/Kₘ) is a crucial measure of an enzyme's efficiency and preference for a particular substrate. libretexts.org A significant change in these parameters when using this compound would suggest that the C-H bonds at the C-3 position are involved in or influence substrate binding or the catalytic step. For instance, studies on LeuDH from various bacterial sources have meticulously characterized its high affinity for L-leucine. frontiersin.org Using a deuterated substrate like this compound in such kinetic assays can help determine if the enzyme's active site interacts with the C-3 position during the reaction cycle, even if no bond is broken at this position.

Enzymatic methods have been developed to achieve site-selective deuteration of amino acids, including the synthesis of L-Leu-3,3-d₂. nih.gov These methods provide the necessary tools for conducting detailed steady-state kinetic analyses to probe enzyme mechanisms. nih.govresearchgate.net

Below is an interactive table summarizing typical kinetic parameters for a leucine-metabolizing enzyme. While specific data for this compound is illustrative, it represents the type of comparison made in such studies.

Table 1: Comparative Kinetic Parameters of Leucine-Metabolizing Enzymes
SubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (L·mmol⁻¹·s⁻¹)

Note: The data for this compound is representative and intended to illustrate the comparative approach used in kinetic studies. frontiersin.org

Isotope Effect Analysis for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. mmcmodinagar.ac.in When a bond to the isotope is broken or formed in the rate-determining step of a reaction, a primary KIE is observed. libretexts.org Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage but whose environment changes during the reaction, such as a change in hybridization. libretexts.orgwikipedia.org

For this compound, the deuterium atoms are at the C-3 position, adjacent to the chiral center (C-2) and the isobutyl group. In many enzymatic reactions involving leucine, such as those catalyzed by certain aminotransferases or isomerases, the chemical environment of the C-3 position can be altered during the formation of a transition state. nih.govasm.org Measuring a secondary KIE (kH/kD) using this compound can provide critical evidence about the structure of the transition state. nih.gov

For example, a kH/kD value greater than 1 (a normal secondary KIE) might suggest a change from sp³ to sp² hybridization at an adjacent carbon during the transition state, while a value less than 1 (an inverse secondary KIE) could indicate the opposite. wikipedia.org In the context of leucine catabolism, tracing the fate of deuterium from this compound into the products can help distinguish between different proposed metabolic pathways. asm.org The use of deuterated amino acids as probes for enzyme mechanisms is a well-recognized and valuable technique. researchgate.netacs.org

Table 2: Illustrative Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
Enzyme TypeDeuterated SubstrateObserved KIE (kH/kD)Mechanistic Implication
IsomeraseSubstrate-β-d₂1.15Significant secondary β-deuterium effect, suggesting sp³ to sp² rehybridization character at the transition state.
DehydrogenaseThis compound1.02Minimal KIE, indicating the C3-H bonds are not significantly involved in the rate-limiting step.
AminotransferaseThis compound0.95Inverse KIE, suggesting increased steric crowding or electronic effects at the C-3 position in the transition state.

Note: The KIE values are illustrative examples based on principles from studies on various enzymes. wikipedia.orgresearchgate.net

Investigation of Protein-Ligand Binding Dynamics with Deuterated Analogs

Understanding how proteins interact with their ligands is fundamental to biology and drug design. These interactions are not static; proteins are dynamic entities that often undergo conformational changes upon binding. ntu.edu.sg Deuterated analogs like this compound are invaluable tools in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to study these dynamics. elifesciences.orgnih.gov

In HDX-MS, the rate at which backbone amide hydrogens exchange with deuterium from a D₂O solvent provides information on the protein's solvent accessibility and hydrogen bonding network. ntu.edu.sgnih.gov When a ligand binds, regions of the protein involved in the interaction or affected by allosteric changes often become more protected from exchange, resulting in lower deuterium uptake. ntu.edu.sg By comparing the HDX profile of a protein in its free state versus when bound to L-leucine or this compound, researchers can map the binding site and identify distal conformational changes. nih.gov

In NMR, isotopic labeling is crucial for studying large biomolecules. elifesciences.org Perdeuteration (labeling most of the protein with deuterium) combined with the selective incorporation of protonated amino acids (like L-leucine) creates specific NMR probes. elifesciences.org Conversely, using a deuterated analog like this compound in a protonated protein can help simplify complex spectra or probe specific interactions near the leucine residue. These methods allow for the characterization of side-chain dynamics on a picosecond-to-nanosecond timescale, revealing how ligand binding modulates a protein's conformational landscape and function. elifesciences.org

Table 3: Techniques for Studying Protein-Ligand Dynamics with Deuterated Analogs
TechniquePrincipleInformation Gained with Deuterated Leucine
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Measures the rate of deuterium exchange on backbone amide protons upon exposure to D₂O. nih.govIdentifies regions of the protein that are protected from solvent upon binding L-leucine, mapping the binding site and allosteric effects. ntu.edu.sg
Nuclear Magnetic Resonance (NMR) SpectroscopyUses isotopic labels (¹³C, ¹⁵N, ²H) to study protein structure and dynamics in solution. elifesciences.orgAllows for the study of specific side-chain motions and conformational changes in response to ligand binding, providing insights into the allosteric regulation mechanism. elifesciences.orgub.edu
Chemical Cross-linking Mass Spectrometry (XL-MS)Uses reagents to covalently link spatially close amino acids, providing distance constraints. nih.govCan be combined with deuterated ligands to confirm binding poses and identify ligand-induced changes in protein quaternary structure.

Advanced Research Methodologies and Future Directions Employing L-leucine-3,3-d2

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The true power of L-Leucine-3,3-D2 is realized when it is integrated into multi-omics workflows, which combine data from different biological layers—such as the metabolome and proteome—to build a more holistic understanding of cellular processes. panomebio.com In this context, this compound acts as a dynamic probe to link metabolic fluxes with protein synthesis and turnover.

In metabolomics, this compound is used to trace the pathways of leucine catabolism. After being introduced into a biological system, the deuterium-labeled leucine and its downstream metabolites can be tracked using mass spectrometry. This allows for the precise measurement of flux through key metabolic nodes. For instance, the labeled deuterium atoms can be followed as L-leucine is converted into intermediates like α-ketoisocaproate and eventually into molecules such as acetyl-CoA and acetoacetate, providing insights into energy metabolism. bocsci.com

Simultaneously, in proteomics, this labeled amino acid is incorporated into newly synthesized proteins. Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) can be adapted using this compound. By measuring the ratio of "heavy" (deuterium-containing) to "light" (native) leucine in peptides from a given protein, researchers can quantify the rate of its synthesis and turnover. sigmaaldrich.com

The integration of these datasets allows scientists to correlate changes in metabolic pathways with alterations in the synthesis rates of specific proteins, providing a comprehensive view of cellular regulation in response to stimuli or in disease states. panomebio.comresearchgate.net

Table 1: Illustrative Multi-Omics Data Integration Using this compound This table provides a hypothetical example of how data derived from this compound tracing could be integrated.

Omics Platform Analyte Measured Metric Obtained with this compound Biological Insight
Metabolomics (LC-MS) L-Leucine, α-Ketoisocaproate, Acetyl-CoA Flux Rate (Rate of label incorporation) Activity of leucine catabolic pathway
Proteomics (LC-MS/MS) Peptides from Protein X Fractional Synthesis Rate (FSR) Rate of Protein X production
Integrated Analysis Correlation between Flux and FSR Systems-level regulatory network Understanding how metabolic state influences the synthesis of specific proteins

Development of Novel Isotope Tracing Techniques for Complex Biological Systems

This compound is integral to the development of novel isotope tracing techniques designed to unravel the complexity of biological systems. Traditional methods often provide a static snapshot, but dynamic stable isotope tracing allows researchers to map the flow of molecules through intricate and interconnected metabolic networks in real-time. bocsci.comnih.gov

One advanced application involves metabolic flux analysis, where cells or organisms are cultured in media containing this compound. By analyzing the pattern and rate of deuterium incorporation into various downstream metabolites over time, sophisticated computational models can calculate the activities of multiple enzymes and pathways simultaneously. nih.gov This approach can reveal, for example, how metabolic pathways are rewired in cancer cells or during an immune response.

A study using U-[13C]-L-leucine, which employs a similar tracing principle, demonstrated how labeled atoms could be followed through the leucine catabolic pathway to quantify the production of isovaleryl-CoA and its contribution to the acetyl-CoA pool. nih.gov This same methodology can be applied using this compound to investigate the impact of specific conditions on amino acid metabolism. nih.gov These techniques are crucial for understanding how different tissues and cell types coordinate their metabolic activities within a whole organism, a key challenge in systems biology.

Table 2: Example of Isotope Tracing in the Leucine Catabolic Pathway This table outlines the flow of a deuterium label from this compound through its primary catabolic pathway, a process tracked by mass spectrometry.

Step Precursor Compound Enzyme Product Compound Label Status
1 This compound BCAA Transaminase α-Ketoisocaproate-3,3-D2 Deuterium label retained
2 α-Ketoisocaproate-3,3-D2 BCKDH Complex Isovaleryl-CoA-3,3-D2 Deuterium label retained
3 Isovaleryl-CoA-3,3-D2 Isovaleryl-CoA Dehydrogenase Methylcrotonyl-CoA-3-D1 One deuterium atom may be lost
4 Further Catabolism Various Acetyl-CoA, Acetoacetate Label may be present or absent depending on the specific reaction

Application in Isotopic Dilution Mass Spectrometry for Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical method for achieving highly accurate and precise quantification of metabolites. ckisotopes.com this compound is ideally suited for this application, serving as a perfect internal standard for the measurement of natural L-leucine. medchemexpress.com

The methodology is straightforward yet powerful: a known quantity of "heavy" this compound is added to a biological sample (e.g., plasma, tissue homogenate) at the very beginning of the sample preparation process. nih.gov This labeled standard is chemically identical to the native ("light") L-leucine and therefore behaves identically during extraction, purification, and ionization in the mass spectrometer. Any sample loss during preparation will affect both the native and the labeled forms equally.

The mass spectrometer can distinguish between the native and the deuterium-labeled leucine based on their mass difference. By measuring the ratio of the signal intensity of the native L-leucine to that of the this compound standard, the absolute concentration of L-leucine in the original sample can be calculated with exceptional accuracy, correcting for both matrix effects and procedural sample loss. nih.govnih.gov This technique is essential for clinical diagnostics and for research that demands precise quantification of metabolite levels.

Table 3: Hypothetical Data from an IDMS Experiment for L-Leucine Quantification This table demonstrates how raw mass spectrometry data is used to calculate the absolute concentration of L-Leucine using an this compound internal standard.

Sample ID Peak Area (Native L-Leucine) Peak Area (this compound) Peak Area Ratio (Native/Standard) Calculated Concentration (µM)
Control 1 45,200 50,500 0.895 179.0
Control 2 48,100 51,000 0.943 188.6
Test 1 65,300 50,800 1.285 257.0
Test 2 68,900 50,600 1.362 272.4

Potential for Advancing Understanding in Disease Pathophysiology in Non-Human Models

The use of this compound in non-human models of disease holds significant potential for uncovering the mechanisms underlying various pathologies. mdpi.com By enabling precise tracing and quantification, this compound allows researchers to study dynamic processes that are altered in disease states.

A prominent area of application is in neurodegenerative diseases like Parkinson's Disease (PD). mdpi.com Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common cause of familial PD. nih.govbiologists.com The name itself highlights the importance of leucine in this protein's structure. By using this compound in cellular or animal models expressing mutant LRRK2, researchers can investigate whether the disease-causing mutations affect the synthesis, degradation, or cellular localization of the LRRK2 protein. biologists.comfrontiersin.org This could reveal critical insights into the protein's life cycle and how it leads to neuronal cell death.

Furthermore, this compound can be used to study metabolic diseases. Leucine metabolism is known to be linked to insulin sensitivity and energy balance. nih.gov In animal models of obesity or type 2 diabetes, tracing with this compound can elucidate how leucine catabolism is dysregulated and how this contributes to systemic metabolic dysfunction. These studies are vital for identifying novel therapeutic targets and for understanding the complex interplay between nutrient metabolism and disease progression.

Table 4: Potential Research Applications of this compound in Non-Human Disease Models

Disease Model Non-Human System Research Question Potential Finding
Parkinson's Disease Rodent model with LRRK2 mutation Does the G2019S mutation alter the turnover rate of the LRRK2 protein in the brain? Increased or decreased protein stability, informing on pathogenic mechanism. biologists.com
Type 2 Diabetes Diet-induced obese mice How is the flux through the leucine catabolic pathway altered in insulin-resistant muscle tissue? Identification of enzymatic bottlenecks in BCAA metabolism. nih.gov
Cancer Xenograft tumor model Do cancer cells exhibit increased uptake and utilization of leucine for protein synthesis compared to normal tissue? Quantifying the anabolic demands of tumors to identify metabolic vulnerabilities.
Sepsis LPS-induced inflammation model in rats What is the impact of systemic inflammation on whole-body protein synthesis and breakdown? Measuring dynamic changes in protein turnover during critical illness.

Methodological and Ethical Considerations in Deuterated Isotope Research

Importance of Isotopic Purity and Enrichment in Tracer Studies

The reliability of metabolic tracer studies hinges critically on the quality of the isotopic tracer used, specifically its isotopic purity and enrichment. Isotopic purity refers to the proportion of the compound that is correctly labeled with the desired isotope at the specified position, while enrichment indicates the percentage of the tracer that is the labeled variant, as opposed to the unlabeled (native) form. sigmaaldrich.com

High chemical purity and isotopic enrichment are essential for several reasons:

Accuracy of Measurement: The fundamental principle of tracer studies is to follow the metabolic fate of a labeled molecule. technologynetworks.com Any significant presence of unlabeled compound or impurities in the tracer stock can dilute the isotopic signal, leading to underestimation of metabolic rates and fluxes. isotope.comckisotopes.com

Analytical Sensitivity: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to detect and quantify isotopically labeled molecules. nih.govnih.gov High enrichment ensures that the signal from the tracer is strong enough to be distinguished from the natural abundance of heavy isotopes and the background noise of the analytical instrument, which is particularly crucial for measuring metabolites in low concentrations or with slow turnover rates. technologynetworks.comnih.gov

Minimizing Mass Effects: Introducing a large amount of a tracer to achieve detectable enrichment can perturb the metabolic system under investigation. nih.govnih.gov Using a tracer with very high isotopic enrichment allows researchers to administer a smaller total amount of the substance, minimizing this "mass effect" and ensuring that the observed metabolic behavior reflects the physiological state as closely as possible.

Manufacturers of stable isotopes for metabolic research recognize this importance and typically provide a Certificate of Analysis detailing the chemical purity and isotopic enrichment for their products. isotope.combuchem.com Techniques like high-resolution mass spectrometry are employed to verify the isotopic purity of deuterated compounds by distinguishing between the different hydrogen/deuterium isotopologs. researchgate.net

Table 1: Key Parameters in Isotopic Tracer Quality

Parameter Definition Importance in L-Leucine-3,3-D2 Studies
Isotopic Purity The percentage of the compound that is the desired isotopologue (e.g., L-Leucine labeled with two deuterium atoms at the C-3 position). Ensures that the measured signal corresponds specifically to the metabolic fate of this compound, avoiding confounding data from incorrectly labeled molecules.
Isotopic Enrichment The percentage of the tracer molecule that is isotopically labeled, relative to the unlabeled form. sigmaaldrich.com A higher enrichment level increases the signal-to-noise ratio in analytical measurements (MS, NMR), allowing for more precise quantification of leucine kinetics. nih.gov
Chemical Purity The absence of other chemical compounds in the tracer preparation. Prevents the introduction of confounding substances that could alter the biological system or interfere with the analytical detection of the tracer and its metabolites. isotope.com

Potential Isotope Effects on Biological System Behavior

A fundamental assumption in tracer methodology is that the labeled molecule is chemically and functionally identical to its native counterpart and is treated the same way by the biological system. technologynetworks.com However, the substitution of a hydrogen atom with a deuterium atom doubles the mass of that atom, which can sometimes lead to a kinetic isotope effect (KIE). wikipedia.org A KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. bocsci.commdpi.com This increased stability means that more energy is required to break a C-D bond, which can slow down reactions where this bond cleavage is the rate-limiting step. wikipedia.org In the context of this compound, the deuterium atoms are located on the gamma-carbon, which is not directly involved in the primary reactions of transamination or incorporation into protein. However, it can influence enzymatic processes.

Studies on L-amino acid oxidase have specifically investigated the deuterium isotope effects on the reduction of the enzyme by L-leucine, indicating that the presence of deuterium can indeed influence reaction mechanisms. nih.gov The magnitude of the isotope effect can provide valuable information about the reaction mechanism itself, such as whether a particular C-H bond is broken during the rate-determining step. nih.gov While often small, these effects cannot be ignored. The substitution of hydrogen with deuterium has been shown to potentially alter the metabolic rates and pharmacokinetic profiles of compounds. lifetein.commedchemexpress.commedchemexpress.com In some biological systems, the presence of heavy water (D₂O) can perturb the charge state of macromolecules like DNA and proteins and inhibit cell growth, demonstrating that significant deuterium substitution can have noticeable biological consequences. core.ac.ukresearchgate.net Therefore, while this compound is a powerful tracer, researchers must consider the possibility that its metabolism may not be perfectly identical to that of unlabeled leucine.

Data Analysis and Modeling for Complex Tracer Experiments

The data generated from tracer experiments using this compound are complex, reflecting the intricate dynamics of amino acid metabolism throughout the body. To interpret these data and extract meaningful physiological parameters, sophisticated data analysis and mathematical modeling techniques are essential. nih.gov

A primary approach is the use of compartmental models . arxiv.org These models represent the body as a series of interconnected "compartments," which are conceptual pools of a substance that are kinetically homogeneous. arxiv.orgnih.gov For leucine kinetics, models can range from relatively simple two-pool models to highly complex multi-compartment models that describe the movement of leucine and its metabolites, like α-ketoisocaproate (KIC), between plasma, tissues, and intracellular spaces. nih.govtandfonline.comtandfonline.com These models use the tracer concentration data over time to estimate key metabolic fluxes, such as:

Rate of protein synthesis

Rate of protein breakdown (proteolysis)

Leucine oxidation nih.govtandfonline.com

Another powerful technique is mass isotopomer distribution analysis (MIDA) . nih.gov When a labeled precursor like this compound is incorporated into a newly synthesized polymer (like a protein), the resulting product will contain a distribution of molecules with zero, one, two, or more labeled units. By analyzing the relative abundances of these mass isotopomers using mass spectrometry, it is possible to calculate the isotopic enrichment of the true precursor pool for the synthesis process. nih.govresearchgate.net This is a significant advantage, as directly measuring the enrichment of the intracellular precursor (aminoacyl-tRNA) is technically challenging.

These modeling approaches require specialized software and a deep understanding of metabolic kinetics. arxiv.orgresearchgate.net The models must account for the fact that, unlike radioactive tracers, stable isotopes have a natural abundance that must be corrected for in the analysis. nih.govnih.gov

Table 2: Common Modeling Approaches for L-Leucine Tracer Data

Modeling Technique Principle Application to this compound Studies
Compartmental Modeling The body is represented as a system of interconnected pools. The model uses tracer data to quantify the rates of transfer (fluxes) between these pools. arxiv.orgnih.gov Used to calculate whole-body and tissue-specific rates of leucine appearance (from protein breakdown and diet), protein synthesis, and oxidation. nih.govtandfonline.com
Mass Isotopomer Distribution Analysis (MIDA) The statistical distribution of mass isotopomers in a product molecule (e.g., protein) is used to determine the enrichment of the precursor pool from which it was made. nih.gov Allows for the determination of the enrichment of the true precursor for protein synthesis (leucyl-tRNA), providing more accurate calculations of synthetic rates. researchgate.net
Non-compartmental Analysis Calculates metabolic parameters like clearance and volume of distribution directly from the area under the concentration-time curve, without assuming a specific model structure. nih.gov Can provide estimates of overall leucine flux, particularly under steady-state conditions, but offers less detailed mechanistic insight than compartmental models.

Considerations for Reproducibility and Standardization in this compound Studies

Reproducibility and standardization are cornerstones of scientific research, and they present particular challenges in the field of metabolic tracer studies due to the complexity of the experimental protocols and data analysis. nih.govfrontiersin.org For studies involving this compound to be comparable across different laboratories and over time, careful standardization of numerous factors is crucial.

Key areas requiring standardization include:

Experimental Design: The choice of tracer delivery method (e.g., primed-constant infusion vs. bolus injection), the duration of the study, and the physiological state of the subjects (e.g., fasted vs. fed) can all profoundly impact the results. tandfonline.comfrontiersin.org

Sample Handling and Processing: The entire process chain, from sample collection (e.g., blood, tissue biopsies) to storage, extraction, and pre-analysis processing, must be consistent. usask.ca Improper handling can introduce errors, such as contamination or degradation of metabolites, that can compromise the integrity of the isotopic analysis. researchgate.net

Analytical Methods: The specific mass spectrometry or NMR techniques used, including instrument calibration and data acquisition parameters, should be clearly reported. nih.gov The methods for correcting for natural isotope abundance and calculating enrichment must be consistent. nih.gov

Modeling and Data Reporting: When compartmental models are used, the model structure, assumptions, and the software used for parameter estimation should be explicitly described to allow for independent verification and comparison. arxiv.org

The high cost of stable isotope tracers and the specialized expertise required for these experiments can be barriers to widespread adoption and replication. nih.gov There is a recognized need within the research community for the development and adoption of shared, standardized operating procedures to improve data comparability and interpretive clarity in isotope-based metabolic research. usask.ca Collaborative efforts and the establishment of best-practice guidelines are essential for enhancing the rigor and reproducibility of studies utilizing this compound. nih.govfrontiersin.org

Q & A

Q. How is L-Leucine-3,3-D2 synthesized, and what methodologies ensure isotopic purity for research applications?

this compound is synthesized via deuterium labeling at specific carbon positions (C3 and C3') using hydrogen-deuterium exchange or enzymatic methods. Isotopic purity (≥98 atom% D) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, MS quantifies deuterium incorporation by comparing molecular ion peaks, while NMR resolves deuterium-induced shifts in proton spectra .

Q. What are the best practices for handling and storing this compound to maintain stability in laboratory settings?

Store the compound at -20°C in airtight, light-resistant containers to prevent isotopic exchange or degradation. Separate from incompatible reagents (e.g., strong oxidizers) and follow strict lab safety protocols: no food/drink in labs, use personal protective equipment (PPE), and ensure emergency equipment accessibility. Inorganic and organic reagents should be stored separately to avoid cross-reactivity .

Q. How can researchers validate the role of this compound in metabolic flux analysis studies?

Use pulse-chase experiments with isotopically labeled media. Track deuterium incorporation into downstream metabolites (e.g., ketoisocaproate) via liquid chromatography-mass spectrometry (LC-MS). Compare labeled vs. unlabeled leucine to quantify flux rates in pathways like the branched-chain amino acid (BCAA) catabolism .

Advanced Research Questions

Q. How should experimental designs address discrepancies in deuterium incorporation rates observed in protein synthesis studies using this compound?

Discrepancies may arise from cell-type variability (e.g., cancer vs. primary cells) or media conditions (e.g., pH affecting isotope exchange). Control experiments should standardize growth conditions and include internal standards (e.g., 13C-labeled leucine) to normalize MS data. Statistical error analysis (e.g., ANOVA) can identify confounding variables .

Q. What strategies resolve signal overlap in NMR studies of protein dynamics when using this compound as a probe?

Use 2D heteronuclear NMR (e.g., 1H-13C HSQC) to isolate deuterium-labeled residues. Alternatively, combine selective isotope labeling (e.g., 15N for backbone amides) with computational tools like spectral deconvolution. Cross-validate results with X-ray crystallography or cryo-EM to confirm structural insights .

Q. How can this compound improve cross-study reproducibility in cancer metabolism research?

Standardize protocols for isotope delivery (e.g., concentration, duration) and validate findings using orthogonal methods (e.g., CRISPR-mediated gene silencing of BCAA enzymes). Publicly share raw MS datasets and metadata (e.g., cell doubling times) via repositories like MetaboLights to enable direct comparisons .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in long-term in vivo studies, and how can they be mitigated?

Deuterium loss via metabolic exchange with body water can reduce signal-to-noise ratios. Use shorter labeling windows (<24 hrs) or pair with deuterated water (D2O) to stabilize isotopic enrichment. Monitor background deuterium levels in control animals .

Q. How to troubleshoot low isotopic enrichment in cell culture experiments with this compound?

Confirm media pH stability (deviations >0.5 pH units accelerate isotope exchange). Test alternative delivery methods (e.g., liposome encapsulation) or increase isotope concentration (e.g., 2–5 mM). Verify cell viability to rule out toxicity-driven artifacts .

Data Interpretation and Validation

Q. How to distinguish isotopic interference from genuine metabolic signals in LC-MS datasets?

Apply high-resolution MS (HRMS) to resolve m/z differences (e.g., 0.001 Da shifts for deuterium). Use isotopic correction algorithms (e.g., IsoCor) and spike-in standards (e.g., 13C6-glucose) to correct for natural abundance effects .

Q. What criteria should guide the selection of this compound over other isotopologues (e.g., 13C-labeled) for specific research applications?

Choose deuterated versions for NMR studies requiring minimal signal splitting or for cost-sensitive high-throughput screens. Opt for 13C-labeled leucine for pathways with rapid deuterium exchange (e.g., mitochondrial β-oxidation) .

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